molecular formula C11H8O5S B1382326 2-(Benzenesulfonyl)furan-3-carboxylic acid CAS No. 1803606-17-8

2-(Benzenesulfonyl)furan-3-carboxylic acid

Cat. No.: B1382326
CAS No.: 1803606-17-8
M. Wt: 252.24 g/mol
InChI Key: LZVYLIIUPIZULY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzenesulfonyl)furan-3-carboxylic acid is a chemical compound with the molecular formula C11H8O5S and a molecular weight of 252.25 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8O5S/c12-10(13)9-6-7-16-11(9)17(14,15)8-4-2-1-3-5-8/h1-7H,(H,12,13) . This indicates that the molecule consists of a furan ring with a carboxylic acid group at the 3-position and a benzenesulfonyl group at the 2-position .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is room temperature .

Scientific Research Applications

Cascade Carboxylative Annulation

2-(Benzenesulfonyl)furan-3-carboxylic acid plays a role in novel cascade carboxylative annulations. For instance, benzo[b]furan-3-carboxylic acid was generated by forming three new bonds in one step via a Pd(II)-mediated cascade carboxylative annulation. This process, which includes the acetylation of this compound as a side reaction, has been supported by an 18^{18}O-labeling study (Liao, Smith, Fathi, & Yang, 2005).

Synthesis of Furan Carboxylic Acids

This compound is used in the synthesis of furan carboxylic acids. A method for the preparation of 2-unsubstituted 1-benzo[b]furan-3-carboxylic acid methyl esters employs copper-catalyzed intramolecular C–O bond formation. This efficient route produces important benzo[b]furan derivatives with biological properties and pharmaceutical applications (Melkonyan, Golantsov, & Karchava, 2008).

Beckmann Rearrangement

In chemical transformations, this compound is involved in Beckmann rearrangements. For example, treatment with benzenesulfonyl chloride in an alkaline medium leads to high yields of furan-4-carboxylic and pyrrole-4-carboxylic acids as a result of second-order Beckmann rearrangement. The structures of these compounds have been confirmed through mass spectral analysis (Stankyavichus, Stankyavichene, & Terent’ev, 1999).

Palladium-Catalyzed Desulfitative Arylation

This compound has been used in palladium-catalyzed desulfitative arylation studies. It has been observed that furan derivatives can be successfully coupled with various benzenesulfonyl chlorides, demonstrating the potential of benzenesulfonyl chlorides as coupling partners to access functionalized 5-arylfurans (Beladhria, Yuan, Ammar, Soulé, Salem, & Doucet, 2014).

Thermochemistry Studies

In thermochemical investigations, the relative stabilities of furancarboxylic acids, including this compound, have been studied. This includes measuring the enthalpies of combustion and sublimation, and performing high-level ab initio calculations to compare theoretical and experimental results (Roux, Temprado, Jiménez, Pérez-Parajón, & Notario, 2003).

Properties

IUPAC Name

2-(benzenesulfonyl)furan-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O5S/c12-10(13)9-6-7-16-11(9)17(14,15)8-4-2-1-3-5-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVYLIIUPIZULY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Benzenesulfonyl)furan-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Benzenesulfonyl)furan-3-carboxylic acid
Reactant of Route 3
2-(Benzenesulfonyl)furan-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(Benzenesulfonyl)furan-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(Benzenesulfonyl)furan-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(Benzenesulfonyl)furan-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.